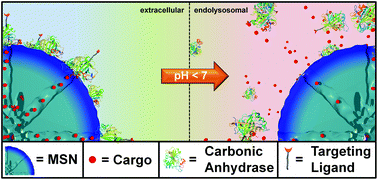Genetically designed biomolecular capping system for mesoporous silica nanoparticles enables receptor-mediated cell uptake and controlled drug release†
Nanoscale Pub Date: 2016-02-17 DOI: 10.1039/C5NR08163G
Abstract
Effective and controlled drug delivery systems with on-demand release and targeting abilities have received enormous attention for biomedical applications. Here, we describe a novel enzyme-based cap system for mesoporous silica nanoparticles (MSNs) that is directly combined with a targeting ligand via bio-orthogonal click chemistry. The capping system is based on the pH-responsive binding of an aryl-sulfonamide-functionalized MSN and the enzyme carbonic anhydrase (CA). An unnatural amino acid (UAA) containing a norbornene moiety was genetically incorporated into CA. This UAA allowed for the site-specific bio-orthogonal attachment of even very sensitive targeting ligands such as folic acid and anandamide. This leads to specific receptor-mediated cell and stem cell uptake. We demonstrate the successful delivery and release of the chemotherapeutic agent Actinomycin D to KB cells. This novel nanocarrier concept provides a promising platform for the development of precisely controllable and highly modular theranostic systems.


Recommended Literature
- [1] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†
- [2] Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process
- [3] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [4] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [5] Get the light out: nanoscaling MOFs for luminescence sensing and optical applications†
- [6] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [7] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [8] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
- [9] Independent tuning of multiple biomaterial properties using protein engineering†
- [10] Electrospun fibers for oil–water separation

Journal Name:Nanoscale
Research Products
-
CAS no.: 154-68-7









